5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of thiadiazoles
Preparation Methods
The synthesis of 5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 2-(methylthio)aniline with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the desired thiadiazole compound. The reaction conditions usually involve heating the reactants in an appropriate solvent, such as ethanol or methanol, at elevated temperatures for several hours.
Chemical Reactions Analysis
5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or thiols.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. The compound has been tested against various bacterial and fungal strains, as well as cancer cell lines, demonstrating significant inhibitory effects.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development. It has shown potential as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways and promoting cell death.
Comparison with Similar Compounds
5-((2-(Methylthio)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione can be compared with other thiadiazole derivatives, such as:
5-((2-Aminophenyl)amino)-1,3,4-thiadiazole-2(3H)-thione: This compound has similar biological activities but differs in the substitution pattern on the phenyl ring.
5-((2-Methylphenyl)amino)-1,3,4-thiadiazole-2(3H)-thione: This compound has a methyl group instead of a methylthio group, leading to differences in its chemical reactivity and biological activity.
5-((2-Chlorophenyl)amino)-1,3,4-thiadiazole-2(3H)-thione: The presence of a chlorine atom on the phenyl ring can significantly alter the compound’s properties, including its solubility and biological activity.
Properties
CAS No. |
90180-66-8 |
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Molecular Formula |
C9H9N3S3 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
5-(2-methylsulfanylanilino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C9H9N3S3/c1-14-7-5-3-2-4-6(7)10-8-11-12-9(13)15-8/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI Key |
NASOBPCNUVQFQS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NNC(=S)S2 |
Origin of Product |
United States |
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